3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a low vapor pressure and high chemical stability. This compound is primarily used in specialized coatings, waterproof materials, optical materials, and stabilizers due to its excellent weather resistance and chemical corrosion resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal typically involves the reaction of perfluorooctyl iodide with a suitable aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and pressures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of high-purity starting materials, advanced catalytic systems, and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of perfluorooctanoic acid.
Reduction: Formation of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated compounds and polymers.
Biology: Investigated for its potential use in creating biocompatible materials.
Medicine: Explored for its use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and chemical stability, allowing it to form strong bonds with other molecules. This property is particularly useful in creating stable coatings and materials that resist degradation .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
- 3-[(3,3,4,4,5,5,6,6,7,7,8,8-十三氟辛)氧基]-1,2-丙二醇
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal stands out due to its aldehyde functional group, which provides unique reactivity compared to other similar fluorinated compounds. This makes it particularly valuable in synthetic chemistry for creating a wide range of derivatives and specialized materials .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFZGPTEQNWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CHO, C8H3F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 6:2 FTAL | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895379 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56734-81-7 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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